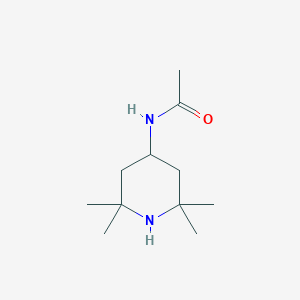
Azaperol
Vue d'ensemble
Description
L’Azaperol est un métabolite de l’azaperone, un neuroleptique butyrophénone. L’azaperone est principalement utilisée comme tranquillisant en médecine vétérinaire, en particulier pour les porcs et les éléphants . L’this compound conserve une activité pharmacologique similaire à celle de l’azaperone, ce qui la rend importante dans l’analyse des résidus et les études pharmacocinétiques .
Applications De Recherche Scientifique
Azaperol is used in various scientific research applications:
Chemistry: It is studied for its chemical properties and reactions.
Mécanisme D'action
L’Azaperol, comme l’azaperone, agit principalement comme un antagoniste de la dopamine. Elle possède également certaines propriétés antihistaminiques et anticholinergiques . Le composé exerce ses effets en se liant aux récepteurs de la dopamine, inhibant ainsi l’activité de la dopamine. Cela conduit à ses effets sédatifs et antiémétiques .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Azaperol interacts with various biomolecules in the body. It primarily acts as a dopamine antagonist . It also has some antihistaminic and anticholinergic properties . The molecular weight of this compound is 329.41 .
Cellular Effects
This compound has a number of effects on cells. It reduces motor activity, has cataleptic effects, decreases stress- or trauma-related mortality, and blocks apomorphine emesis . It also prevents fatal effects of catecholamines .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by acting as a dopamine antagonist . It blocks dopamine receptors in the brain, which leads to its sedative and antiemetic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, a study showed that Azaperone, which is metabolized to this compound, and this compound were confirmed in swine liver at a target concentration of 10 ppb by gas chromatography/mass spectrometry (GC/MS) with electron ionization in the selected-ion-monitoring mode .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in pigs, Azaperone is given strictly by a single, deep intramuscular injection at usual recommended doses ranging from 0.4 to 2 mg Azaperone/kg bw, depending on the indication .
Metabolic Pathways
This compound is involved in several metabolic pathways. The liver is the main site for metabolism . The main metabolic pathways include reduction of the butanone (resulting in the main metabolite this compound, which can be re-oxidized to azaperone in vivo), hydroxylation of the pyridine (resulting in 5-OH azaperone and 5-OH this compound), oxidative N-dealkylation and oxidative N-dearylation .
Transport and Distribution
This compound is rapidly absorbed and completely excreted in urine and faeces with only a small portion present as the parent compound . The major metabolite present in edible tissue is this compound .
Méthodes De Préparation
L’Azaperol est généralement synthétisé comme un métabolite de l’azaperone. La voie de synthèse implique l’alkylation de la 2-chloropyridine avec de la pipérazine pour former la 1-(pyridin-2-yl)pipérazine. Cet intermédiaire est ensuite mis à réagir avec la 4-chloro-4’-fluorobutyrophénone pour obtenir l’azaperone, qui est ensuite métabolisée en this compound . Les méthodes de production industrielle font souvent appel à la chromatographie liquide haute performance (CLHP) pour la détermination simultanée de l’azaperone et de l’this compound dans les tissus animaux .
Analyse Des Réactions Chimiques
L’Azaperol subit diverses réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydé pour former différents métabolites.
Réduction : Il peut être réduit dans des conditions spécifiques pour donner d’autres dérivés.
Substitution : L’this compound peut subir des réactions de substitution, en particulier celles impliquant ses groupes fonctionnels.
Les réactifs couramment utilisés dans ces réactions comprennent l’acétonitrile ammoniacal et les acides gras à chaîne moyenne . Les principaux produits formés à partir de ces réactions sont souvent analysés à l’aide de techniques comme la chromatographie en phase gazeuse-spectrométrie de masse (GC-SM) et la CLHP .
Applications de recherche scientifique
L’this compound est utilisée dans diverses applications de recherche scientifique :
Chimie : Elle est étudiée pour ses propriétés chimiques et ses réactions.
Comparaison Avec Des Composés Similaires
L’Azaperol est similaire à d’autres dérivés de la butyrophénone tels que :
Halopéridol : Utilisé comme antipsychotique chez l’homme.
Dropoéridol : Utilisé comme antiémétique et sédatif.
Fluanisone : Un autre neuroleptique utilisé en médecine vétérinaire.
L’this compound est unique en son utilisation spécifique comme résidu marqueur pour l’azaperone dans les applications vétérinaires . Son activité pharmacologique, bien que plus faible que celle de l’azaperone, la rend toujours importante dans l’analyse des résidus et les évaluations de sécurité .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10,18,24H,3-4,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXYAFNPMXCRJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950731 | |
| Record name | 1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2804-05-9 | |
| Record name | Azaperol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002804059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azaperol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol](/img/structure/B32321.png)












